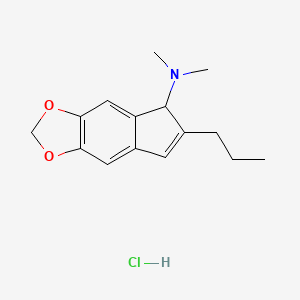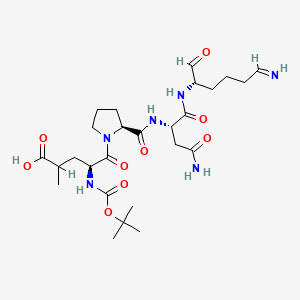
Butyloxycarbonyl-cyclo(glutamyl-prolyl-asparaginyl-lysyl) methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Butyloxycarbonyl-cyclo(glutamyl-prolyl-asparaginyl-lysyl) methyl ester is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, imino, and carbamoyl groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds between amino and carboxyl groups.
Protection and Deprotection Steps: The use of protecting groups to shield reactive functional groups during intermediate steps, followed by their removal to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The conversion of amino groups to imino or nitro groups using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The reduction of imino groups to amino groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: A compound with similar structural features, used in organic synthesis and as a precursor for other compounds.
Lemon Balm (Rosmarinic Acid): Contains bioactive compounds with antioxidant and antimicrobial properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility makes it valuable for various scientific applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
134790-35-5 |
|---|---|
Molekularformel |
C26H42N6O9 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(4S)-5-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-imino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N6O9/c1-15(24(38)39)12-18(31-25(40)41-26(2,3)4)23(37)32-11-7-9-19(32)22(36)30-17(13-20(28)34)21(35)29-16(14-33)8-5-6-10-27/h10,14-19,27H,5-9,11-13H2,1-4H3,(H2,28,34)(H,29,35)(H,30,36)(H,31,40)(H,38,39)/t15?,16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
UQLRZTVIEOOQST-WNBKYALVSA-N |
SMILES |
CC(CC(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCCC=N)C=O)NC(=O)OC(C)(C)C)C(=O)O |
Isomerische SMILES |
CC(C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCC=N)C=O)NC(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(CC(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCCC=N)C=O)NC(=O)OC(C)(C)C)C(=O)O |
Synonyme |
BOC-cyclo(Glu-Pro-Asn-Lys)OMe butyloxycarbonyl-cyclo(glutamyl-prolyl-asparaginyl-lysyl) methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1227973.png)

![2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide](/img/structure/B1227977.png)
![5,12,16,16-Tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one](/img/structure/B1227980.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1227983.png)
![2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B1227985.png)
![4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B1227986.png)
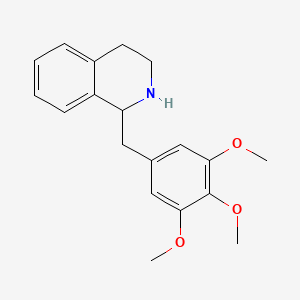

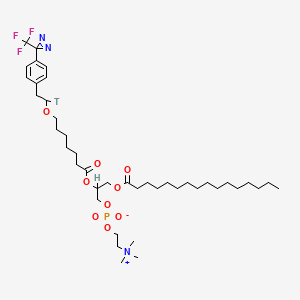
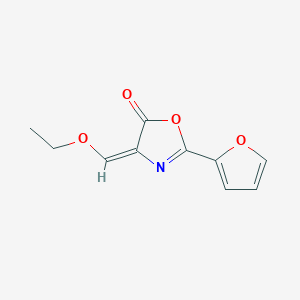
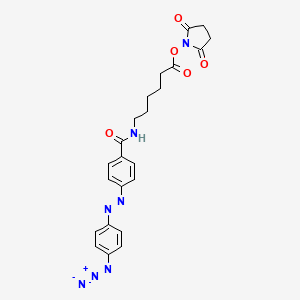
![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)
